molecular formula C7H13NO2 B151776 prop-2-enyl 2-amino-2-methylpropanoate CAS No. 127043-34-9

prop-2-enyl 2-amino-2-methylpropanoate

Cat. No.: B151776
CAS No.: 127043-34-9
M. Wt: 143.18 g/mol
InChI Key: WGTZLCLKDHIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

prop-2-enyl 2-amino-2-methylpropanoate is a chemical compound with the molecular formula C7H13NO2. It is an ester derivative of alanine, a non-essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2-amino-2-methylpropanoate typically involves the esterification of alanine with 2-propenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 2-amino-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

prop-2-enyl 2-amino-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release alanine, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

prop-2-enyl 2-amino-2-methylpropanoate is unique due to its 2-propenyl ester group, which imparts distinct chemical properties and reactivity compared to other alanine esters. This uniqueness makes it valuable for specific applications in organic synthesis and research .

Properties

CAS No.

127043-34-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

prop-2-enyl 2-amino-2-methylpropanoate

InChI

InChI=1S/C7H13NO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5,8H2,2-3H3

InChI Key

WGTZLCLKDHIOHK-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC=C)N

Canonical SMILES

CC(C)(C(=O)OCC=C)N

Synonyms

Alanine, 2-methyl-, 2-propenyl ester (9CI)

Origin of Product

United States

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